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Compound of Interest

Compound Name: Veledimex racemate

Cat. No.: B560628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the investigational use of

Veledimex racemate in combination with nivolumab, primarily focusing on the context of

recurrent glioblastoma (rGBM). The information is synthesized from clinical trial data to guide

research and development activities.

Mechanism of Action and Rationale for Combination
Therapy
Veledimex is a small molecule activator ligand for a proprietary gene therapy platform, the

RheoSwitch Therapeutic System® (RTS®).[1][2] In the context of the studies cited, it is used to

control the expression of intratumorally administered Ad-RTS-hIL-12, a gene therapy vector

designed to produce human interleukin-12 (IL-12).[1][3] IL-12 is a potent cytokine that

enhances the body's anti-tumor immune response by promoting the activity of T cells and

Natural Killer (NK) cells.[3]

Nivolumab is a human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor

by blocking the programmed death-1 (PD-1) receptor. By inhibiting the interaction between PD-

1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab prevents the

suppression of the immune response and allows for a more robust anti-tumor attack.
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The combination of Veledimex-activated IL-12 expression and nivolumab is based on the

rationale that while IL-12 stimulates an influx of CD8+ T cells into the tumor, it also leads to the

upregulation of immune checkpoint signaling, including PD-1. Nivolumab can then counteract

this adaptive resistance mechanism, potentially leading to a more potent and durable anti-

tumor immune response.
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Diagram 1: Combined Signaling Pathway of Veledimex/Ad-RTS-hIL-12 and Nivolumab.
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Quantitative Data Summary
The following tables summarize the dosing, safety, and efficacy data from a Phase I clinical trial

of Veledimex and Ad-RTS-hIL-12 in combination with nivolumab for recurrent glioblastoma.

Table 1: Dosing Regimen for Combination Therapy

Cohort
Veledimex (VDX)
Dose

Nivolumab Dose
Number of
Subjects

1
10 mg daily for 14

days

1 mg/kg every 2

weeks
3

2
10 mg daily for 14

days

3 mg/kg every 2

weeks
3

3
20 mg daily for 14

days

3 mg/kg every 2

weeks
15

Table 2: Efficacy and Survival Data

Parameter VDX 10 mg Cohorts (n=6) All Subjects (N=21)

Median Overall Survival (mOS) 16.9 months 9.8 months

Note: The toxicities of the combination therapy were reported to be comparable to IL-12 gene

monotherapy and were described as predictable, dose-related, and reversible upon withholding

doses of Veledimex and/or nivolumab.

Experimental Protocols
Clinical Administration Protocol Overview
This protocol is an overview based on the Phase I trial design (NCT03636477).
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Diagram 2: Experimental Workflow for Patient Treatment.

Protocol Steps:

Patient Selection: Enroll patients with recurrent glioblastoma.

Pre-Operative Nivolumab: Administer nivolumab intravenously 7 (±3) days before the

planned tumor resection.

Pre-Operative Veledimex: Administer a single oral dose of Veledimex 3 (±2) hours before the

craniotomy. Veledimex should be taken with food to ensure optimal absorption.

Tumor Resection and Gene Therapy Administration: Perform tumor resection surgery.

Following resection, inject Ad-RTS-hIL-12 into the tissue surrounding the tumor cavity.

Post-Operative Veledimex: Patients resume oral Veledimex daily for 14 days.

Post-Operative Nivolumab: Nivolumab is administered every two weeks following surgery.

Monitoring: Continuously monitor patients for safety, tolerability, and response to treatment.

Toxicities are managed by withholding doses of Veledimex and/or nivolumab.

Representative Laboratory Protocol:
Immunohistochemical (IHC) Analysis of Immune Cell
Infiltration
This protocol describes a general method for analyzing changes in the tumor

microenvironment, a key objective in immunotherapy research.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b560628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To quantify the infiltration of CD8+ T cells and the expression of PD-L1 in tumor

tissue pre- and post-treatment.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks (pre-treatment biopsy and

post-treatment resection).

Microtome.

Charged microscope slides.

Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol series).

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

Heat source for antigen retrieval (e.g., water bath, pressure cooker).

Peroxidase blocking solution (e.g., 3% hydrogen peroxide).

Protein blocking solution (e.g., normal goat serum).

Primary antibodies (e.g., rabbit anti-human CD8, rabbit anti-human PD-L1).

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

Hematoxylin counterstain.

Mounting medium.

Microscope with digital imaging capabilities.

Procedure:

Sectioning: Cut 4-5 µm thick sections from the FFPE tumor blocks using a microtome and

mount them on charged slides.
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Deparaffinization and Rehydration:

Incubate slides in xylene (2 changes, 5 minutes each).

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

Rinse in distilled water.

Antigen Retrieval:

Immerse slides in antigen retrieval buffer.

Heat at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Peroxidase Blocking:

Incubate slides with peroxidase blocking solution for 10 minutes to quench endogenous

peroxidase activity.

Rinse with wash buffer (e.g., PBS or TBS).

Protein Blocking:

Incubate with protein blocking solution for 30-60 minutes to prevent non-specific antibody

binding.

Primary Antibody Incubation:

Dilute primary antibodies (anti-CD8, anti-PD-L1) to their optimal concentration in antibody

diluent.

Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a

humidified chamber.

Secondary Antibody Incubation:

Rinse slides with wash buffer.
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Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room

temperature.

Detection:

Rinse slides with wash buffer.

Apply the DAB substrate solution and incubate until the desired brown color intensity is

reached.

Stop the reaction by rinsing with distilled water.

Counterstaining and Mounting:

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate the sections through a graded ethanol series and clear in xylene.

Coverslip the slides using a permanent mounting medium.

Image Acquisition and Analysis:

Scan the slides using a digital slide scanner or capture images using a microscope-

mounted camera.

Use image analysis software to quantify the number of CD8-positive cells per unit area

and the percentage of PD-L1-positive tumor cells.

Compare the results from pre-treatment and post-treatment samples to assess the impact

of the combination therapy on the tumor immune microenvironment. An increase in tumor

IFNγ in post-treatment biopsies would be an expected finding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://cdn.clinicaltrials.gov/large-docs/71/NCT02026271/Prot_000.pdf
https://pubmed.ncbi.nlm.nih.gov/27364771/
https://pubmed.ncbi.nlm.nih.gov/27364771/
https://pubmed.ncbi.nlm.nih.gov/27364771/
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2018-01986
https://www.benchchem.com/product/b560628#protocol-for-using-veledimex-racemate-in-combination-with-nivolumab
https://www.benchchem.com/product/b560628#protocol-for-using-veledimex-racemate-in-combination-with-nivolumab
https://www.benchchem.com/product/b560628#protocol-for-using-veledimex-racemate-in-combination-with-nivolumab
https://www.benchchem.com/product/b560628#protocol-for-using-veledimex-racemate-in-combination-with-nivolumab
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

